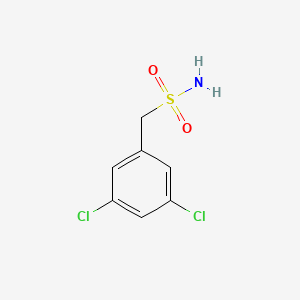

(3,5-Dichlorophenyl)methanesulfonamide

Vue d'ensemble

Description

(3,5-Dichlorophenyl)methanesulfonamide is a chemical compound that is part of the methanesulfonamide family. While the provided papers do not directly discuss (3,5-Dichlorophenyl)methanesulfonamide, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related dichlorophenyl methanesulfonate compounds involves the reaction between methanesulfonyl chloride and dichlorophenol in the presence of a base. For instance, the synthesis of 2,4-dichlorophenyl methanesulfonate labeled with radioactive isotopes 14C and 35S was achieved with an 87% yield based on the starting materials. This suggests that a similar approach could be used for synthesizing (3,5-Dichlorophenyl)methanesulfonamide, albeit with the appropriate chlorophenol isomer .

Molecular Structure Analysis

The molecular structure of N-(2,3-Dichlorophenyl)methanesulfonamide, a compound similar to (3,5-Dichlorophenyl)methanesulfonamide, shows that the N-H bond is syn to the ortho- and meta-chloro substituents. This conformation is distinct from other related compounds. The bond parameters are consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide hydrogen atom is positioned to interact with a receptor molecule, indicating potential biological activity .

Chemical Reactions Analysis

The reactivity of dichlorophenylmethanesulfonamide derivatives can be high, as demonstrated by the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene to produce a highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imine. This compound showed high reactivity through alkylation reactions with various aromatic and heteroaromatic compounds . This suggests that (3,5-Dichlorophenyl)methanesulfonamide may also participate in similar electrophilic reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of (3,5-Dichlorophenyl)methanesulfonamide, they do offer insights into related compounds. For example, the optimization of the synthesis of 3,3-dichloro-4,4'-diamino-diphenyl methane involved studying the effects of sulfuric acid concentration, reaction time, and heating rate on yield, achieving a 90% yield under optimal conditions . These parameters could influence the physical state, solubility, and stability of (3,5-Dichlorophenyl)methanesulfonamide.

Applications De Recherche Scientifique

1. Structural and Conformational Studies

The structure of N-(3,5-Dichlorophenyl)methanesulfonamide, resembling other methanesulfonanilides, shows a significant conformational characteristic. The amide H atom is roughly in the plane of the dichlorophenyl group, and the dihedral angle between the benzene ring and the C—N—S plane is noted. These molecular structures form chains through N—H⋯O hydrogen bonds and weak C—H⋯O interactions, hinting at potential applications in molecular engineering and design (Gowda, Foro, & Fuess, 2007).

2. Chemoselective N-Acylation Reagents

Research on the development of chemoselective N-acylation reagents, specifically N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, shows potential for (3,5-Dichlorophenyl)methanesulfonamide in synthetic chemistry. These reagents, derived from a similar structure, demonstrate good chemoselectivity, which is crucial for specific chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).

3. Application in Plant Studies

The movement of 2,4-dichlorophenyl methanesulfonate S in plants was studied, revealing its absorption and distribution within plant systems. This suggests potential agricultural and botanical applications for (3,5-Dichlorophenyl)methanesulfonamide, particularly in understanding plant physiology and treatment dispersion (Rader, Burton, & Mcbeth, 1970).

4. Quantum-Chemical Calculations for Antioxidant Activity

Theoretical calculations on similar compounds, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, to predict free energy and molecular orbitals involved in spectrum formation, suggest possible antioxidant applications. This indicates that (3,5-Dichlorophenyl)methanesulfonamide could be explored for its antioxidant properties (Xue, Shahab, Zhenyu, & Padabed, 2022).

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVCSPSKOPTGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607135 | |

| Record name | 1-(3,5-Dichlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848072-17-3 | |

| Record name | 1-(3,5-Dichlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

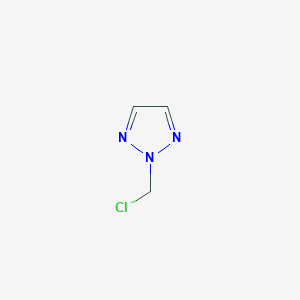

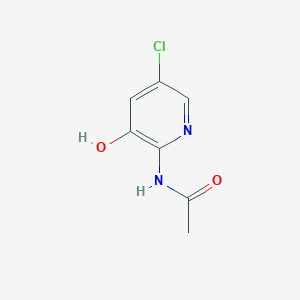

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

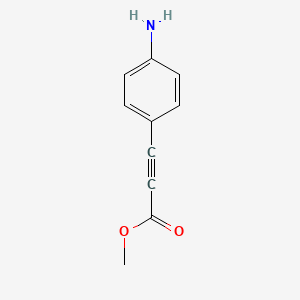

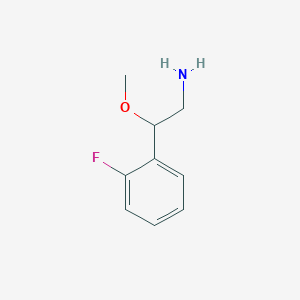

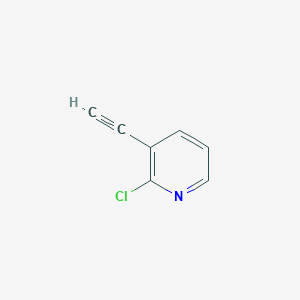

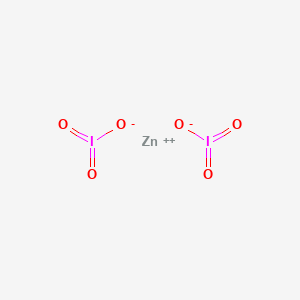

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.